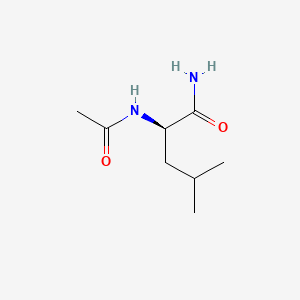

N-Acetyl-D-leucine amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2R)-2-acetamido-4-methylpentanamide |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m1/s1 |

InChI Key |

PHPXQAHAQREGGN-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Modifications for N Acetyl D Leucine Amide Research

Stereoselective Synthesis of N-Acetyl-D-leucine Amide

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is fundamental to its biological activity. For this compound, which possesses a chiral center at the alpha-carbon of the leucine (B10760876) residue, stereoselective synthesis is paramount to ensure the production of the desired D-enantiomer, as different enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles. plos.orgplos.org

One established approach to achieve stereoselectivity is through dynamic kinetic resolution (DKR). This method allows for the conversion of a racemic mixture into a single enantiomer, theoretically achieving a 100% yield, a significant improvement over the 50% maximum of classical resolution. acs.org A reported DKR process for a related amine utilized N-acetyl-d-leucine as a resolving agent in the presence of 2-pyridinecarboxaldehyde (B72084) and zinc oxide. acs.org

Enzymatic synthesis presents another powerful tool for stereoselective transformations. Opine dehydrogenases, for instance, have been used for the synthesis of optically pure opine-type secondary amine carboxylic acids. pu-toyama.ac.jp These enzymes catalyze the reductive amination of α-keto acids with (S)-amino acids, with the nascent asymmetric center consistently exhibiting (R) stereochemistry with very high enantiomeric excess (>99.9% e.e.). pu-toyama.ac.jp While not directly a synthesis of the amide, this demonstrates the potential of enzymatic methods to control stereochemistry in related structures.

The Ugi four-component reaction (U-4CR) is a one-pot reaction that can be adapted for the stereoselective synthesis of α-amino acid derivatives. researchgate.net By employing a chiral amine component, such as an amino carbohydrate, it is possible to induce diastereoselectivity in the formation of the product. researchgate.net Subsequent cleavage of the chiral auxiliary can then yield the desired enantiomerically enriched amino acid derivative. researchgate.net

Novel Chemical Methodologies for this compound Preparation

The fundamental step in synthesizing this compound is the formation of the N-acetyl group and the C-terminal amide. A common and straightforward method for the N-acetylation of amino acids is the reaction with acetic anhydride (B1165640). isef.netchemicalbook.com This acylation can be performed on the amino acid itself or its salt. isef.netgoogle.com Research has shown that the molar ratio of acetic anhydride to the amino acid significantly impacts the reaction yield. isef.net

For the formation of the amide bond, standard peptide coupling reactions are employed. These reactions typically involve the activation of the carboxylic acid group of N-Acetyl-D-leucine, followed by reaction with an amine. Various coupling reagents can be utilized to facilitate this process, each with its own advantages regarding reaction time, yield, and prevention of side reactions.

A process for preparing N-acetyl-D,L-leucine involves the racemization of a base addition salt of N-acetyl-L-leucine or N-acetyl-D-leucine in the presence of acetic anhydride. google.com This racemization is often a necessary step when starting from an enantiomerically pure leucine source to produce the racemic mixture. google.com

Derivatization and Bioconjugation Techniques for this compound

Derivatization and bioconjugation are essential techniques for creating molecular tools to study the biological interactions of this compound. thermofisher.com These modifications can introduce reporter groups like fluorescent tags or radiolabels, enabling visualization and quantification in biological systems.

Bioconjugation is the chemical joining of two or more molecules where at least one is a biomolecule. thermofisher.com This process often targets specific functional groups, such as primary amines, for linkage. thermofisher.com

Fluorescently tagged probes are invaluable for in-situ tracking and imaging. The synthesis of such probes typically involves reacting this compound with a fluorescent dye that has a reactive group.

A common strategy is to use N-hydroxysuccinimide (NHS) esters of fluorescent dyes, which react with primary amines to form stable amide bonds. thermofisher.com Another approach involves the use of isothiocyanate derivatives of dyes, such as fluorescein (B123965) isothiocyanate (FITC), which also react with amines. nih.gov For example, a peptide can be dissolved in a sodium carbonate buffer and reacted with FITC to achieve fluorescent labeling. nih.gov

The choice of fluorescent tag is critical and depends on the specific application, considering factors like brightness, photostability, and the potential for steric hindrance that might affect biological activity. nih.gov Various fluorescent dyes are available, each with distinct excitation and emission spectra. researchgate.netgenscript.com

Table 1: Examples of Fluorescent Labeling Reagents

| Reagent Type | Example | Reactive Towards |

|---|---|---|

| Isothiocyanate | Fluorescein isothiocyanate (FITC) nih.gov | Primary Amines |

| Chloroformate | 2-(9-acridone)-ethyl chloroformate (AEC-Cl) researchgate.net | Primary and Secondary Amines |

| NHS Ester | Succinimidyl esters of various dyes nih.gov | Primary Amines |

Radiolabeling allows for highly sensitive quantification of a compound's distribution and binding in vivo, which is crucial for preclinical receptor occupancy studies. core.ac.ukfrontiersin.org These studies help to understand the relationship between drug concentration and target engagement. frontiersin.org

The synthesis of a radiolabeled analog of this compound would involve incorporating a radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. The position of the radiolabel is critical to ensure it does not alter the compound's biological activity. For example, introducing ¹¹C could be achieved by using [¹¹C]methyl iodide to alkylate a suitable precursor.

The radiolabeled compound is then administered to animal models, and its distribution and binding to specific receptors are measured using techniques like Positron Emission Tomography (PET). frontiersin.org By performing baseline scans and scans after administration of a non-radiolabeled competitor, the receptor occupancy can be calculated. frontiersin.org

Combinatorial Chemistry Approaches in this compound Analog Development

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for screening and lead optimization. mdpi.com This approach can be applied to the development of this compound analogs to explore the structure-activity relationship (SAR).

Using a split-and-mix synthesis strategy, a multitude of analogs can be created by varying the substituents on the leucine side chain or by replacing the acetyl group with other acyl groups. mdpi.com For instance, a library could be generated where the isobutyl group of leucine is replaced with other alkyl or aryl groups, or where the N-acetyl group is substituted with different alkanoyl or benzoyl moieties.

These libraries can then be screened in high-throughput assays to identify compounds with improved potency, selectivity, or other desirable properties. The results from these screens provide valuable data for understanding which structural features are important for biological activity.

Exploration of Amide Bond Bioisosteres in this compound Analogs

The amide bond is a key structural feature of this compound. However, amide bonds can be susceptible to enzymatic cleavage in vivo. nih.gov Bioisosteric replacement of the amide bond with a group that mimics its key physicochemical properties but offers greater metabolic stability is a common strategy in medicinal chemistry. nih.govresearchgate.net

Several functional groups can serve as amide bond bioisosteres, including:

1,2,3-Triazoles: These can be synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and have been shown to improve the metabolic stability of drug candidates. chemrxiv.org

Olefins and Fluoroalkenes: These can mimic the geometry and electronic properties of the amide bond. acs.org

Esters: While potentially more labile, they can alter the hydrogen bonding capacity and polarity of the molecule. nih.gov

Thioamides and Tetrazoles: These introduce different electronic and steric properties compared to the parent amide. nih.gov

The synthesis of these analogs involves replacing the amide-forming step with a reaction that generates the desired bioisostere. For example, a 1,2,3-triazole linker can be introduced by reacting an azide-functionalized precursor with an alkyne-functionalized one. chemrxiv.org The resulting analogs would then be evaluated for their biological activity and metabolic stability to determine if the bioisosteric replacement was successful.

Table 2: Common Amide Bond Bioisosteres

| Bioisostere | Key Features |

|---|---|

| 1,2,3-Triazole chemrxiv.org | Increased metabolic stability, similar hydrogen bonding potential. |

| (Z)-Fluoroalkene acs.org | Mimics the steric and electronic properties of the amide bond. |

| Ester nih.gov | Alters hydrogen bond donor/acceptor profile. |

| Thioamide nih.gov | Changes electronic properties and hydrogen bonding. |

Molecular and Cellular Mechanisms of N Acetyl D Leucine Amide Action in Preclinical Models

Receptor-Ligand Binding Kinetics and Thermodynamics of N-Acetyl-D-leucine Amide

While research has primarily focused on the L-enantiomer, N-acetyl-L-leucine (NALL), understanding the binding characteristics of the D-enantiomer is crucial for a comprehensive mechanistic picture.

Target Identification and Validation for this compound

Preclinical studies indicate that the therapeutic effects of N-acetyl-DL-leucine are largely attributed to the L-enantiomer. nih.gov In mouse models of Niemann-Pick disease type C, N-acetyl-L-leucine demonstrated therapeutic efficacy, whereas N-acetyl-D-leucine was found to be inactive. nnpdf.orgresearchgate.net In fact, some evidence suggests that N-acetyl-D-leucine may even act as an antagonist, inhibiting the beneficial effects of the L-enantiomer. researchgate.net

The primary transporter identified for both enantiomers of N-acetyl-leucine is the monocarboxylate transporter 1 (MCT1). nih.gov Acetylation of leucine (B10760876) alters its uptake from the L-type amino acid transporter (LAT1) to MCT1, as well as organic anion transporters (OAT1 and OAT3). nih.govresearchgate.net This switch in transporter preference is a key aspect of its mechanism. nih.gov

While N-acetyl-D-leucine is a substrate for MCT1, its downstream metabolic fate and cellular effects appear to differ significantly from the L-enantiomer. nih.gov Studies in non-neuronal Niemann-Pick disease type C cells showed that N-acetyl-D-leucine did not produce a statistically significant reduction in relative lysosomal volume, unlike the L-enantiomer and the racemic mixture. biorxiv.org

Allosteric Modulation by this compound

The concept of allosteric modulation involves a ligand binding to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's affinity for its primary ligand. nih.gov Currently, there is a lack of direct evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator at specific receptors. The primary mechanism of action appears to be related to its transport into cells and subsequent metabolic effects, rather than allosteric receptor modulation.

Enzymatic Modulation by this compound

The enzymatic interactions of N-acetyl-D-leucine are critical to understanding its distinct pharmacokinetic and pharmacodynamic profiles compared to its L-enantiomer.

Inhibition Kinetics of this compound on Specific Enzymes

A key finding in preclinical studies is the potential for N-acetyl-D-leucine to competitively inhibit the metabolism of N-acetyl-L-leucine. nih.govplos.org When the racemic mixture N-acetyl-DL-leucine is administered, the plasma concentration of the D-enantiomer is significantly higher than that of the L-enantiomer. nih.govplos.org A likely explanation for this observation is that the D-enantiomer inhibits the deacetylation of the L-enantiomer. nih.govplos.org This suggests that N-acetyl-D-leucine can bind to the active site of the enzyme responsible for metabolizing N-acetyl-L-leucine, thereby acting as a competitive inhibitor.

The specific enzyme likely involved in this interaction is an acylase with a high selectivity for L-amino acids over D-amino acids. nih.gov This stereoselectivity would explain the slower metabolism and consequently higher plasma levels of the D-enantiomer. nih.gov

| Enzyme Interaction | Effect of N-Acetyl-D-leucine | Kinetic Mechanism | Supporting Evidence |

| Acylase (deacetylation of N-acetyl-L-leucine) | Inhibition | Competitive Inhibition | Higher plasma concentrations of N-acetyl-D-leucine compared to N-acetyl-L-leucine when administered as a racemate. nih.govplos.org |

Enzyme Activation Mechanisms Initiated by this compound

The available scientific literature does not provide evidence of this compound directly activating specific enzymes. The primary enzymatic interaction reported is the inhibition of the metabolism of its L-enantiomer. nih.govplos.org

Role in D-amino acid metabolism and racemization pathways

N-acetyl-D-leucine is a D-amino acid derivative. lktlabs.com In bacteria, D-amino acids and their derivatives, like N-acetyl-D-leucine, can be deacylated by D-aminoacylase enzymes. lktlabs.com This is part of the broader field of D-amino acid metabolism.

Racemization is the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers. google.com The racemization of N-acetyl amino acids can occur under certain chemical conditions, such as in the presence of acetic anhydride (B1165640) or during certain amidation reactions. google.comnih.govnih.gov For instance, the activation of N-acetyl-phenylalanine with TBTU in the presence of a strong base like DIPEA can lead to significant racemization through the formation of an azlactone intermediate. nih.gov However, the biological relevance of N-acetyl-D-leucine racemization in preclinical models has not been extensively detailed in the reviewed literature.

Ion Channel Interactions and Electrophysiological Effects of this compound (preclinical)

Currently, there is a lack of specific preclinical data detailing the direct interactions of this compound with specific ion channels or its broader electrophysiological effects on neuronal membranes. Research on the related compound, N-acetyl-DL-leucine (the carboxylic acid form), has shown it can restore the membrane potential of abnormally polarized neurons in the medial vestibular nucleus in animal models of vertigo. nih.gov However, due to structural differences between the amide and the carboxylic acid, these findings cannot be directly extrapolated to this compound.

Intracellular Signaling Pathway Perturbations Induced by this compound

The primary documented mechanism of N-acetyl-leucine amide in preclinical models is its perturbation of intracellular signaling pathways, specifically those sensitive to amino acid availability. It functions as a competitive antagonist of the amino acid leucine, which allows it to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. researchgate.net

The effects of N-acetyl-leucine amide are comparable to those of rapamycin, a well-known mTOR inhibitor. researchgate.netnih.gov By acting as a leucine antagonist, it can inhibit mTOR complex 1 (mTORC1) even in the presence of potent activators, demonstrating its role in metabolic inhibition and its impact on immune cell function. researchgate.net

Second Messenger System Modulation by this compound

Detailed studies on the direct modulation of classical second messenger systems—such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), or intracellular calcium—by this compound are not extensively reported in the current scientific literature. Its mechanism of action appears to be more directly linked to the amino acid-sensing machinery that signals to mTORC1 rather than through the generation or inhibition of traditional second messengers.

Protein Kinase and Phosphatase Activity Regulation by this compound

N-acetyl-leucine amide significantly regulates the activity of key protein kinases and other proteins involved in cell cycle progression, primarily through its inhibition of the mTOR signaling cascade. researchgate.netnih.gov

In preclinical studies using a human leukemia T cell line (Jurkat cells), N-acetyl-leucine amide was shown to:

Inhibit p70 S6 Kinase (p70S6k) activation : This kinase is a critical downstream effector of mTORC1, and its inhibition is a hallmark of mTORC1 pathway suppression. nih.govnactem.ac.uk

Promote Dephosphorylation of Retinoblastoma Protein (Rb) : Treatment with the compound led to the dephosphorylation of Rb, a key tumor suppressor protein that controls the cell cycle. nih.govnactem.ac.uk

Inhibit p27 Degradation : The compound prevented the degradation of the cyclin-dependent kinase inhibitor p27. nih.govnactem.ac.uk

These molecular events collectively result in cell cycle arrest at the G1 stage, thereby blocking cell proliferation. researchgate.netnih.gov

| Target Molecule | Observed Effect | Functional Consequence | Reference |

|---|---|---|---|

| p70 S6 Kinase (p70S6k) | Inhibition of activation | Suppression of mTORC1 downstream signaling | nih.govnactem.ac.uk |

| Retinoblastoma Protein (Rb) | Dephosphorylation | Inhibition of cell cycle progression | nih.govnactem.ac.uk |

| Cyclin-Dependent Kinase Inhibitor p27 | Inhibition of degradation | Halts progression from G1 to S phase | nih.govnactem.ac.uk |

Gene Expression and Epigenetic Modifications Mediated by this compound

Information regarding the specific effects of this compound on gene expression profiles or its potential to induce epigenetic modifications, such as DNA methylation or histone acetylation, is not available in the reviewed preclinical literature. While mTOR signaling is known to influence gene expression, the direct transcriptional and epigenetic consequences of its inhibition by this specific compound have not been detailed.

Subcellular Localization and Trafficking of this compound

The precise subcellular localization and trafficking pathways of this compound following cellular entry have not been characterized in preclinical models. Its ability to inhibit the intracellular mTORC1 pathway implies that it effectively crosses the plasma membrane and is available in the cytoplasm, but the specific mechanisms governing its distribution within the cell are unknown.

Membrane Transporter Interactions and Uptake Mechanisms of this compound

The uptake mechanisms for this compound are not well-defined and are likely distinct from its carboxylic acid counterpart, N-acetyl-D-leucine. The acetylation of leucine to N-acetyl-leucine (the acid) switches its primary uptake transporters from the L-type amino acid transporter (LAT1) to the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3). nih.govsemanticscholar.org N-acetyl-D-leucine itself has been identified as a substrate for MCT1. nih.govresearchgate.net

However, the presence of an amide group instead of a carboxylic acid group changes the molecule's chemical properties, making it neutral rather than anionic at physiological pH. This structural difference suggests that this compound would not be a substrate for transporters like OATs or MCTs that typically transport charged molecules. nih.govresearchgate.net The specific carriers or mechanisms (e.g., passive diffusion or other solute carriers) responsible for the cellular uptake of the amide form have not yet been identified in preclinical research.

Differentiation from L-leucine and N-Acetyl-L-leucine Transport

The cellular uptake of the amino acid L-leucine is primarily mediated by the high-affinity L-type Amino Acid Transporter 1 (LAT1). nih.govnih.gov However, the addition of an acetyl group to leucine fundamentally alters its transport profile. Acetylation switches the uptake mechanism away from amino acid transporters like LAT1. nih.govnih.govresearchgate.net

Preclinical studies show that neither N-Acetyl-L-leucine nor its D-enantiomer are substrates for the LAT1 transporter. nih.govresearchgate.netresearchgate.net This switch in transporter preference is a key differentiator in the molecular action of N-acetylated leucine compared to its parent amino acid. While the therapeutic effects are primarily attributed to the L-enantiomer after it is deacetylated to L-leucine inside the cell, the transport of both N-Acetyl-L-leucine and N-Acetyl-D-leucine into the cell is distinct from L-leucine. researchgate.net Pharmacokinetic studies have also revealed significant differences between the two enantiomers of N-acetyl-leucine, suggesting that the D-enantiomer can inhibit the uptake of the L-enantiomer. lktlabs.com

Role of Organic Anion Transporters (OATs) and Monocarboxylate Transporters (MCTs)

The acetylation of leucine converts it into an anion at physiological pH, making it a substrate for transporters that recognize organic anions and monocarboxylates. biorxiv.org

Organic Anion Transporters (OATs): Research has identified that N-Acetyl-L-leucine is a translocated substrate for Organic Anion Transporter 1 (OAT1, also known as SLC22A6) and Organic Anion Transporter 3 (OAT3, also known as SLC22A8). nih.govnih.govresearchgate.net These transporters are part of the Solute Carrier (SLC) superfamily and are crucial for the transport of a wide range of anionic drugs, metabolites, and toxins across cell membranes, particularly in the kidney. nih.govresearchgate.netnih.govwikipedia.orgsolvobiotech.com

Monocarboxylate Transporters (MCTs): Both N-Acetyl-D-leucine and N-Acetyl-L-leucine are transported by the Monocarboxylate Transporter 1 (MCT1; SLC16A1). nih.govresearchgate.net MCTs are proton-linked transporters responsible for moving molecules with a single carboxylate group, such as lactate (B86563) and pyruvate, across biological membranes. nih.govwikipedia.org MCT1 is widely expressed throughout the body, which facilitates the broad distribution of N-acetyl-leucine. nih.govresearchgate.net While both enantiomers are transported by MCT1, studies indicate that only the L-enantiomer is subsequently metabolized within the cell. researchgate.netresearchgate.net

This shift from the high-affinity, low-capacity LAT1 transporter (for leucine) to the lower-affinity, high-capacity OAT and MCT transporters (for N-acetyl-leucine) is considered a critical factor in its pharmacological activity, as it prevents transporter saturation and allows for greater intracellular accumulation. nih.govnih.govbiorxiv.org

Disclaimer: The information provided above pertains to N-Acetyl-D-leucine and its L-enantiomer. No data was found for the specific transport mechanisms of This compound .

Preclinical Pharmacological and Biological Investigations of N Acetyl D Leucine Amide

In Vitro Pharmacological Characterization of N-Acetyl-D-leucine

In vitro studies are fundamental in elucidating the cellular mechanisms of a compound. For N-Acetyl-D-leucine and its stereoisomer, these assays have been crucial in profiling its activity and therapeutic potential.

Cell-based assays provide a controlled environment to investigate the molecular effects of N-Acetyl-D-leucine. Studies on fibroblasts from patients with Niemann-Pick disease type C (NPC), a lysosomal storage disorder, have been particularly revealing. In these models, researchers evaluated the effectiveness of the racemic mixture (N-Acetyl-DL-leucine) and its individual enantiomers (N-Acetyl-L-leucine and N-Acetyl-D-leucine) on cellular pathology. biorxiv.org

Using LysoTracker, a fluorescent dye that accumulates in acidic organelles like lysosomes, studies showed that N-Acetyl-L-leucine was most effective at reducing the abnormally large lysosomal volume in NPC patient fibroblasts. biorxiv.org The racemic mixture also showed a significant effect, though less pronounced than the pure L-enantiomer. biorxiv.org In contrast, treatment with N-Acetyl-D-leucine alone did not result in a statistically significant reduction of lysosomal volume, suggesting that the L-enantiomer is the primary active form in this context. biorxiv.org

Further investigations using Chinese Hamster Ovary (CHO) cells with a knockout of the NPC1 gene (NPC1-/-) confirmed these findings, demonstrating a dose-dependent reduction in lysosomal volume with N-Acetyl-L-leucine and the racemic mixture. biorxiv.org These results underscore the value of cell-based assays in differentiating the biological activity of stereoisomers. biorxiv.orgresearchgate.net

Table 1: Effects of N-Acetyl-leucine Enantiomers in NPC Fibroblast Cell-Based Assays

| Compound | Observed Effect on Lysosomal Volume | Statistical Significance |

|---|---|---|

| N-Acetyl-L-leucine | Most effective reduction | ***p <0.001 |

| N-Acetyl-DL-leucine | Significant reduction | **p <0.01 |

| N-Acetyl-D-leucine | No significant reduction | Not statistically significant |

Organotypic slice cultures, which maintain the three-dimensional structure and cellular diversity of a tissue, are valuable ex vivo models in neuroscience. nih.gov They represent a bridge between dissociated cell cultures and in vivo animal models, allowing for the study of complex cellular interactions within a preserved tissue architecture. nih.gov While these models are widely used to study neurodegeneration and test neuroprotective agents, nih.gov specific research detailing the use of organotypic cultures to investigate the pharmacological effects of N-Acetyl-D-leucine is not extensively covered in the available scientific literature.

In Vivo Non-Human Animal Model Studies of N-Acetyl-D-leucine

In vivo studies in animal models are critical for understanding the systemic effects, pharmacokinetics, and therapeutic potential of a compound in a living organism.

Studies in various rodent models of neurological disorders have consistently demonstrated that the therapeutic effects of N-acetyl-leucine are primarily attributable to the L-enantiomer. The D-enantiomer is often found to be inactive or may even interfere with the action of the L-form. researchgate.netnih.gov

In a mouse model of Sandhoff disease, another lysosomal storage disorder, treatment with the racemic N-Acetyl-DL-leucine led to a modest but significant increase in lifespan. nnpdf.org Similarly, in models of Niemann-Pick disease type C, neuroprotective effects were observed, but these were solely associated with the L-enantiomer. nnpdf.org Animals treated with N-Acetyl-D-leucine did not show these benefits. researchgate.net

Research on traumatic brain injury (TBI) in mice further supports the superior neuroprotective activity of N-Acetyl-L-leucine. nih.govnih.gov Oral administration of the L-enantiomer significantly improved motor and cognitive outcomes, attenuated cell death, and reduced lesion volume. nnpdf.orgnih.gov

Pharmacokinetic studies in mice reveal significant differences in how the enantiomers are processed. nih.gov When the racemic mixture is administered, the maximum plasma concentration (Cmax) and the area under the curve (AUC) are much greater for N-Acetyl-D-leucine compared to the L-enantiomer. nih.gov This suggests that the D-enantiomer is cleared more slowly and could accumulate during chronic administration. nih.gov Furthermore, it is suggested that N-Acetyl-D-leucine may compete with N-Acetyl-L-leucine for uptake via monocarboxylate transporters, potentially reducing the efficacy of the active L-enantiomer. patsnap.com

Table 2: Differential Neurobiological Effects of N-Acetyl-leucine Enantiomers in Rodent Models

| Rodent Model | N-Acetyl-L-leucine Effect | N-Acetyl-D-leucine Effect |

|---|---|---|

| Niemann-Pick Type C (NPC) | Disease-modifying and neuroprotective | Inactive |

| Traumatic Brain Injury (TBI) | Improves functional recovery, reduces cell death and neuroinflammation | Not reported to be effective |

| Sandhoff Disease | (as part of racemate) Modestly increases lifespan | Not reported to be effective |

| Parkinson's Disease | Reduces pathological pS129-alpha-synuclein, improves synaptic function | Not studied |

The neuroprotective effects of N-acetyl-leucine appear to be linked to its ability to modulate key metabolic pathways. In mouse models of lysosomal storage disorders, treatment with the racemic mixture or the pure L-enantiomer has been shown to correct underlying metabolic dysfunctions. nnpdf.org

In the Sandhoff disease mouse model, N-Acetyl-DL-leucine treatment normalized glucose and glutamate (B1630785) metabolism. nnpdf.org It also increased levels of superoxide (B77818) dismutase, an important enzyme that scavenges reactive oxygen species, and enhanced autophagy, the cellular process for clearing damaged components. nnpdf.org Similarly, in the Niemann-Pick disease type C mouse model, treatment improved mitochondrial energy metabolism and corrected altered glucose and antioxidant metabolism. nnpdf.org It is important to note that while L-leucine (a metabolite of N-Acetyl-L-leucine) is a known activator of the mTOR pathway, treatment with N-acetyl-leucine enantiomers did not appear to alter mTOR levels or phosphorylation in these models. nnpdf.org

Pharmacokinetic studies indicate that the L-enantiomer is subject to first-pass metabolism, likely deacetylation, while the D-enantiomer is not. nih.gov This differential metabolism contributes to the distinct biological activities and pharmacokinetic profiles of the two isomers. nih.gov

Table 3: Metabolic Pathways Modulated by N-Acetyl-leucine in Preclinical Models

| Metabolic Pathway | Observed Effect | Animal Model |

|---|---|---|

| Glucose & Glutamate Metabolism | Normalization | Sandhoff Disease |

| Mitochondrial Energy Metabolism | Improvement | Niemann-Pick Type C |

| Antioxidant Metabolism | Altered/Improved | Niemann-Pick Type C |

| Autophagy | Increased/Improved Flux | Sandhoff Disease, TBI |

Neuroinflammation is a key component in the pathology of many neurodegenerative diseases and injuries. nnpdf.orgnih.gov Preclinical studies suggest that N-Acetyl-L-leucine possesses immunomodulatory properties by dampening this inflammatory response.

In a mouse model of traumatic brain injury, oral administration of N-Acetyl-L-leucine led to a significant reduction in the expression of neuroinflammatory markers. nnpdf.orgnih.gov This anti-inflammatory effect was associated with the attenuation of cortical cell death and improved functional recovery. nnpdf.orgnih.gov These findings indicate that part of the neuroprotective benefit of N-Acetyl-L-leucine is derived from its ability to modulate the immune response within the central nervous system. nnpdf.orgnih.gov The potential immunomodulatory effects of the D-enantiomer have not been a focus of these studies, as it is largely considered the inactive form.

Table 4: Immunomodulatory Effects of N-Acetyl-L-leucine in a TBI Mouse Model

| Effect | Outcome |

|---|---|

| Expression of Neuroinflammatory Markers | Reduced |

| Cortical Cell Death | Attenuated |

| Motor and Cognitive Function | Improved |

Pharmacokinetic and Pharmacodynamic Modeling of N-Acetyl-D-leucine in Preclinical Systems

Preclinical studies, primarily in murine models, have been instrumental in characterizing the pharmacokinetic profile of N-acetyl-leucine enantiomers. nih.gov These investigations have revealed significant and unexpected differences in how the D- and L-forms are handled by the body, which has important implications for their pharmacological activity. nih.govresearchgate.net The modeling in these systems involves analyzing plasma and tissue samples at various time points after oral administration to determine key parameters such as absorption, distribution, metabolism, and excretion. nih.gov A noncompartmental model is typically used to calculate pharmacokinetic constants from the collected data. plos.org

Absorption and Distribution Studies of N-Acetyl-D-leucine in Preclinical Species

Following oral administration of racemic N-acetyl-DL-leucine to mice, both enantiomers are absorbed, but they exhibit markedly different plasma concentrations over time. nih.gov Studies show that N-acetyl-D-leucine achieves a much greater maximum plasma concentration (Cmax) and total exposure (Area Under the Curve, AUC) compared to its L-enantiomer. plos.org

The distribution of the enantiomers into tissues also shows significant differences. plos.org Investigations into brain and muscle tissue after oral dosing with the racemic mixture found that N-acetyl-D-leucine was present at much higher levels than N-acetyl-L-leucine. nih.govplos.org This suggests that while both enantiomers can distribute to these tissues, the D-enantiomer persists at higher concentrations. nih.gov The mechanism of uptake into cells is thought to involve a switch from the L-type amino acid transporter (LAT1), used by leucine (B10760876), to transporters such as the monocarboxylate transporter type 1 (MCT1). nih.gov Both N-acetyl-D-leucine and N-acetyl-L-leucine are substrates for MCT1, which facilitates their widespread tissue distribution. nih.gov

Metabolism and Excretion Pathways of N-Acetyl-D-leucine in Animal Models

The primary metabolic difference between the enantiomers lies in their susceptibility to first-pass metabolism. nih.govnih.gov Preclinical evidence strongly suggests that N-acetyl-L-leucine undergoes significant first-pass metabolism, likely through deacetylation, converting it into L-leucine which can then be used in normal metabolic pathways. nih.govplos.org In contrast, N-acetyl-D-leucine appears to resist this metabolic process. researchgate.net

This metabolic stability of the D-enantiomer is a key reason for its higher plasma concentrations and greater accumulation in the body following administration of the racemic mixture. nih.govnih.gov Despite the differences in metabolism and resulting plasma levels, the elimination half-life (T1/2) and elimination rate constant (ke) were found to be similar for both enantiomers, suggesting that once in systemic circulation, their rate of removal is comparable. nih.govresearchgate.net

Enantiomeric Differences in Preclinical Pharmacokinetics

The pharmacokinetic differences between N-acetyl-D-leucine and N-acetyl-L-leucine are substantial. nih.gov When administered orally to mice as a racemic mixture (N-acetyl-DL-leucine), the D-enantiomer consistently demonstrates superior pharmacokinetic parameters. nih.govresearchgate.net The Cmax and AUC for N-acetyl-D-leucine are significantly greater than for the L-enantiomer. plos.org

One proposed explanation for this disparity is the inhibition of the intestinal uptake of the L-enantiomer by the D-enantiomer. nih.govresearchgate.net This, combined with the extensive first-pass metabolism of the L-enantiomer, leads to the observed lower systemic exposure of N-acetyl-L-leucine when administered as part of the racemate. nih.gov These findings suggest that during chronic administration of the racemic compound, the D-enantiomer would likely accumulate to a greater extent than the L-enantiomer. nih.govnih.gov

The table below summarizes the key pharmacokinetic parameters observed in male BALB/c mice after a single oral administration of racemic N-acetyl-DL-leucine.

| Pharmacokinetic Parameter | N-Acetyl-D-leucine | N-Acetyl-L-leucine |

|---|---|---|

| Cmax (ng/mL) | 4758 ± 451 | 1741 ± 138 |

| Tmax (h) | 0.25 ± 0.00 | 0.25 ± 0.00 |

| AUC (ng·h/mL) | 7640 ± 829 | 2081 ± 140 |

| T1/2 (h) | 1.1 ± 0.1 | 1.2 ± 0.1 |

| ke (1/h) | 0.62 ± 0.06 | 0.57 ± 0.04 |

Data derived from studies in male BALB/c mice following oral administration of N-acetyl-DL-leucine. plos.org Values are presented as mean ± standard error of the mean.

Structure Activity Relationship Sar and Rational Design Principles for N Acetyl D Leucine Amide Analogs

Identification of Key Pharmacophoric Elements within N-Acetyl-D-leucine Amide

The fundamental pharmacophore of N-acetyl-leucine derivatives consists of several key features that are crucial for their biological activity. These elements, identified through extensive structure-activity relationship (SAR) studies, include:

The Acetyl Group: The N-acetylation of the leucine (B10760876) core is a critical modification. This addition converts the amino acid from a zwitterion to an anion, which significantly alters its interaction with membrane transporters. nih.gov This acetylation is essential for the molecule's mechanism of action, as the non-acetylated L-leucine does not exhibit the same biological effects. researchgate.net

The Leucine Side Chain: The isobutyl side chain of the leucine residue contributes to the molecule's hydrophobicity and steric bulk. Modifications to this side chain can significantly impact the compound's activity.

The Chiral Center: The stereochemistry at the alpha-carbon is a determinant of biological activity, with a pronounced difference observed between the L- and D-enantiomers. researchgate.netnih.gov

A visual representation of these pharmacophoric elements is provided below:

| Feature | Description | Importance |

| Acetyl Group | CH3-C=O group attached to the nitrogen atom. | Essential for activity; alters transporter interaction. nih.govresearchgate.net |

| Amide Bond | -C(=O)N- linkage. | Provides structural rigidity and planarity. researchgate.net |

| Isobutyl Group | (CH3)2-CH-CH2- side chain. | Contributes to hydrophobicity and steric interactions. |

| Chiral Center | The alpha-carbon with a specific stereoconfiguration. | Crucial for biological recognition and activity. researchgate.netnih.gov |

Impact of Stereochemistry on this compound Biological Activity

Stereochemistry is a paramount factor governing the biological activity of N-acetyl-leucine analogs. The spatial arrangement of substituents around the chiral center dictates the molecule's interaction with chiral biological macromolecules such as receptors and enzymes.

Research has consistently demonstrated that the therapeutic effects of N-acetyl-DL-leucine are primarily attributed to the L-enantiomer , N-Acetyl-L-leucine. nih.gov Conversely, the D-enantiomer , N-Acetyl-D-leucine, is often found to be inactive or, in some cases, even antagonistic to the effects of the L-form. researchgate.net For instance, in studies related to Niemann-Pick disease type C, N-Acetyl-L-leucine was most effective at reducing relative lysosomal volumes, while the D-enantiomer did not show statistically significant effects. biorxiv.org

Furthermore, pharmacokinetic studies have revealed significant differences between the enantiomers. When administered as a racemic mixture, the plasma concentration of the D-enantiomer is often greater than that of the L-enantiomer, suggesting differences in uptake and metabolism. nih.gov The D-enantiomer may even inhibit the intestinal uptake of the L-enantiomer. researchgate.net These findings underscore the critical importance of stereochemistry in the design of biologically active N-acetyl-leucine derivatives and suggest that the development of enantiomerically pure compounds is a more effective strategy. researchgate.net

Systematic Structural Modifications of this compound and Their Functional Consequences

Systematic structural modifications of the N-acetyl-leucine scaffold have provided valuable insights into the structure-activity relationships of this class of compounds. While specific data on this compound is scarce, general principles can be derived from related analogs.

Modifications of the N-terminal acetyl group have been shown to be critical. The acetyl group itself is a key modification that differentiates the activity of N-acetyl-leucine from leucine. researchgate.net

Alterations to the C-terminus also significantly impact activity. For instance, converting the carboxylic acid to an amide, as in this compound, can alter the molecule's polarity, hydrogen bonding capacity, and membrane permeability. In a study on amino acid transporter SNAT2, replacing the carboxylic group with an amide in glycinamide (B1583983) resulted in a loss of potency, suggesting the importance of the carbonyl group of the carboxylic acid for affinity. nih.gov

Modifications of the leucine side chain can influence the hydrophobic and steric interactions with the biological target.

The following table summarizes the general effects of structural modifications on N-acetyl-leucine analogs:

| Modification Site | Type of Modification | Functional Consequence |

| N-terminus | Removal of acetyl group | Loss of characteristic biological activity. researchgate.net |

| C-terminus | Conversion of carboxylic acid to amide | Altered polarity, hydrogen bonding, and potentially reduced affinity for certain transporters. nih.gov |

| Side Chain | Changes in bulk or hydrophobicity | Modified steric and hydrophobic interactions with the target. |

| Stereocenter | Inversion from L to D configuration | Typically leads to a loss of or antagonistic activity. researchgate.netnih.gov |

Conformational Analysis and Its Correlation with this compound Activity Profiles

The three-dimensional conformation of N-acetyl-leucine derivatives is intimately linked to their biological activity. The flexibility of the molecule allows it to adopt various shapes, but only specific conformations are likely to be recognized by and bind to a biological target.

A detailed conformational analysis of the related compound, N-acetyl-L-leucine-N'-methylamide, has been performed using computational methods. acs.orgacs.orgnih.gov These studies revealed the existence of numerous low-energy conformations in both the gas phase and in solution. acs.orgacs.orgnih.gov The relative stability of these conformers is influenced by intramolecular hydrogen bonds and interactions with the solvent. acs.orgacs.org

Application of Ligand-Based and Structure-Based Design in this compound Optimization

Both ligand-based and structure-based drug design approaches are valuable strategies for the optimization of N-acetyl-leucine amide analogs.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active to derive a pharmacophore model. dergipark.org.tr This model defines the essential structural features required for activity and their spatial arrangement. For N-acetyl-leucine derivatives, a pharmacophore model would include the key elements identified in section 5.1. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity or to guide the design of novel, more potent analogs.

Structure-based drug design is utilized when the crystal structure of the target protein is available. This powerful technique allows for the visualization of the binding site and the interactions between the ligand and the protein at an atomic level. By understanding these interactions, medicinal chemists can rationally design modifications to the ligand to improve its binding affinity and selectivity. For example, if the isobutyl side chain of N-acetyl-leucine amide fits into a hydrophobic pocket, modifications could be made to optimize this interaction. While a specific target for this compound has not been definitively elucidated, the identification of such a target would open the door for structure-based optimization efforts.

The synergy of these two approaches often leads to the most successful drug discovery campaigns. An initial pharmacophore model can guide the initial stages of discovery, and once a target is identified and its structure determined, structure-based methods can be used for further refinement and optimization.

Computational Chemistry and Bioinformatics Applications in N Acetyl D Leucine Amide Research

Molecular Docking and Scoring Function Analysis for N-Acetyl-D-leucine Amide Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this method is instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the energetic favorability of the resulting complex using scoring functions.

These scoring functions are mathematical models that estimate the binding free energy of the ligand-protein complex. A lower score typically indicates a more stable interaction and a higher binding affinity. Key interactions analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the amide and its target. For instance, docking studies could reveal crucial hydrogen bonds formed between the amide group of the compound and specific amino acid residues within the active site of an enzyme. nih.gov

Hypothetical docking results of this compound with a putative target protein are presented in Table 1. Such data would be critical in ranking potential targets and prioritizing them for further experimental validation. The analysis of these interactions provides insights into the structural basis of the compound's activity and can guide the design of more potent and selective derivatives. mdpi.comacs.org

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Enzyme A | XXXX | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Receptor B | YYYY | -7.9 | Val67, Leu89 | Hydrophobic |

| Transporter C | ZZZZ | -7.2 | Asp301 | Electrostatic |

Molecular Dynamics Simulations of this compound Binding and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes that occur over time when this compound interacts with its target. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. science.gov

These simulations can reveal the stability of the predicted binding pose from docking studies and identify transient interactions that may be crucial for biological activity. For example, an MD simulation could show how the binding of this compound induces a conformational change in the target protein, leading to its activation or inhibition. Furthermore, MD simulations can be used to calculate binding free energies with greater accuracy than scoring functions alone, providing a more reliable prediction of a compound's potency. mdpi.com

The insights gained from MD simulations are invaluable for understanding the detailed mechanism of action of this compound at an atomic level. This information can be used to refine the design of new derivatives with improved binding kinetics and thermodynamic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For this compound derivatives, QSAR models can predict the activity of newly designed compounds without the need for their synthesis and experimental testing. mdpi.com

The process involves generating a dataset of this compound derivatives with known biological activities. For each derivative, a set of molecular descriptors is calculated, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

A robust QSAR model can be a powerful predictive tool in the lead optimization phase of drug discovery. researchgate.net It can help identify the key structural features that are important for activity and guide the design of new derivatives with enhanced potency and selectivity. An example of a hypothetical QSAR data table for a series of this compound derivatives is shown in Table 2.

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Compound ID | R-Group Modification | LogP (Lipophilicity) | Molecular Weight | Experimental IC50 (nM) | Predicted IC50 (nM) |

|---|---|---|---|---|---|

| NALA-01 | -CH3 | 1.2 | 186.25 | 150 | 145 |

| NALA-02 | -C2H5 | 1.7 | 200.28 | 120 | 115 |

| NALA-03 | -Phenyl | 2.8 | 248.31 | 50 | 55 |

Virtual Screening Approaches for Identifying Novel this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. When seeking novel scaffolds that mimic the properties of this compound, both ligand-based and structure-based virtual screening approaches can be employed.

In ligand-based virtual screening, a known active molecule like this compound is used as a template to search for other compounds with similar 2D or 3D structural features. This method is particularly useful when the 3D structure of the target protein is unknown.

Conversely, structure-based virtual screening utilizes the 3D structure of the target protein. Large compound libraries are docked into the binding site of the target, and the resulting poses are scored and ranked based on their predicted binding affinity. mdpi.com This approach can identify structurally diverse compounds that are complementary to the binding site, potentially leading to the discovery of entirely new chemical scaffolds with the desired biological activity. The use of D-amino acid-containing scaffolds in these libraries can be particularly advantageous for creating peptides with increased resistance to proteolytic degradation. nih.gov

Bioinformatic Analysis of this compound Target Networks and Pathways

Bioinformatics provides the tools to analyze the broader biological context of this compound's potential targets. Once a set of high-confidence protein targets is identified through methods like molecular docking and virtual screening, bioinformatic analysis can be used to understand their roles in cellular networks and pathways. nih.gov

This involves querying biological databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Gene Ontology (GO) to determine the pathways in which the identified targets are involved. genome.jp This analysis can help to elucidate the potential mechanism of action of this compound and predict its potential downstream effects on cellular function. For example, if the targets of this compound are found to be key components of a specific signaling pathway implicated in a disease, it provides a strong rationale for its therapeutic potential.

Furthermore, network pharmacology, a field that combines network biology and polypharmacology, can be used to construct and analyze the complex interaction networks of the compound's targets. boku.ac.at This approach can help to identify key nodes and modules within the network that are perturbed by the compound, providing a more holistic understanding of its pharmacological effects.

Advanced Analytical and Bioanalytical Methodologies for N Acetyl D Leucine Amide Research

High-Resolution Mass Spectrometry for N-Acetyl-D-leucine Amide Metabolite Identification (preclinical)

High-resolution mass spectrometry (HRMS) is an indispensable tool in preclinical research for the identification of this compound metabolites. Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the differentiation of metabolites from endogenous matrix components. In preclinical studies, samples from in vitro (e.g., liver microsomes, hepatocytes) or in vivo models are analyzed to detect and identify products of biotransformation.

The strategy involves comparing the mass spectra of samples from treated and control groups to pinpoint potential metabolites. The accurate mass measurements provided by HRMS allow for the prediction of elemental compositions for parent ions and their fragments. Metabolite identification is then confirmed by comparing fragmentation patterns (MS/MS spectra) with that of the parent compound, this compound. Common metabolic pathways that can be investigated include oxidation (hydroxylation), demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate.

Table 1: Potential Preclinical Metabolites of this compound Detectable by HRMS

| Putative Metabolic Reaction | Chemical Modification | Expected Mass Shift (Da) |

| Hydroxylation | + O | + 15.9949 |

| Dehydrogenation | - 2H | - 2.0156 |

| N-deacetylation | - C₂H₂O | - 42.0106 |

| Amide hydrolysis | + H₂O | + 18.0106 |

| Glucuronidation | + C₆H₈O₆ | + 176.0321 |

| Sulfation | + SO₃ | + 79.9568 |

Chromatographic Techniques for this compound Quantification in Research Matrices (e.g., tissue homogenates, cell lysates)

Chromatographic methods, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are the gold standard for the precise quantification of this compound in complex research matrices like tissue homogenates and cell lysates. nih.gov Reversed-phase liquid chromatography (RPLC) is a common separation technique used for this purpose. scispace.com

The process begins with rigorous sample preparation to remove interfering substances, such as proteins and lipids. This typically involves protein precipitation using organic solvents (e.g., acetonitrile (B52724), methanol) followed by centrifugation. Solid-phase extraction (SPE) may be employed for further cleanup and concentration of the analyte. An internal standard, ideally a stable isotope-labeled version of this compound, is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response.

Quantification is most often achieved using a triple quadrupole mass spectrometer (QqQ) operating in multiple reaction monitoring (MRM) mode. This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Chiral Separation Methodologies (e.g., UPLC with fluorescence detection, UPLC-ESI-MS/MS)

Distinguishing between the D- and L-enantiomers of N-acetyl-leucine amide is critical, as they may exhibit different biological activities. Ultra-Performance Liquid Chromatography (UPLC) is a powerful technique for achieving this chiral separation due to its high resolution and speed. nih.gov

Two primary strategies are employed for chiral separation:

Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18). nih.gov A novel method for the chiral separation of N-acetyl-DL-leucine has been developed using DBD-Apy as a pre-column derivatization agent, followed by analysis on a C18 column. nih.gov

Chiral Stationary Phases (CSPs): The separation is performed on a column that contains a chiral selector immobilized on the stationary phase. The enantiomers interact differently with the CSP, leading to different retention times.

Detection can be achieved using various methods. UPLC coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) provides high sensitivity and selectivity, making it suitable for complex biological matrices. nih.gov For certain applications, fluorescence detection can be used, often after derivatization with a fluorescent tag. lcms.czelsevierpure.com This approach can offer excellent sensitivity for quantifying low levels of the compound. researchgate.net

Table 2: Example Parameters for Chiral UPLC-ESI-MS/MS Method

| Parameter | Description |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Chiral Stationary Phase Column or C18 column post-derivatization |

| Mobile Phase | Gradient elution with acetonitrile and water containing modifiers (e.g., formic acid) |

| Derivatization Agent | Chiral agent such as a derivative of 1,3,5-triazine-2,4,6-triamine |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound and for investigating its three-dimensional conformation in solution.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical structure. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum confirm the presence and connectivity of protons within the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

Two-dimensional (2D) NMR experiments are employed for more detailed structural and conformational analysis.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the molecule's preferred conformation and studying phenomena like cis-trans isomerization around the amide bond. nih.govnih.gov

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complex Characterization

To understand the mechanism of action of this compound, it is vital to characterize its interaction with biological targets at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose. nih.govnih.gov

X-ray Crystallography is used to determine the high-resolution three-dimensional structure of this compound when bound to a target that can be crystallized, such as a specific enzyme or receptor. nih.gov This technique requires obtaining a well-ordered crystal of the target-ligand complex. The crystal diffracts X-rays, producing a pattern from which the electron density of the complex can be calculated, revealing the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and its target. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large, flexible, or multi-protein complexes that are challenging to crystallize. nih.gov In cryo-EM, a solution of the target-ligand complex is rapidly frozen in vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally combined to reconstruct a 3D model of the complex. While historically providing lower resolution than crystallography, recent advances in cryo-EM now allow for near-atomic resolution structures, providing valuable information on how this compound binds to and modulates the conformation of large macromolecular assemblies. nih.govnih.gov

Advanced Biosensors and Imaging Techniques for this compound Detection in Research Models

The development of advanced biosensors and imaging techniques for this compound is an emerging area of research aimed at detecting and visualizing the compound in real-time within cellular and preclinical models.

Biosensors: The design of novel biosensors could enable dynamic, quantitative measurements of this compound concentrations in research models. One potential approach is the development of fluorescence-based sensors. These could be engineered proteins or synthetic molecules whose fluorescence intensity or wavelength changes upon specific binding to this compound. Such tools would be invaluable for studying the compound's pharmacokinetics and target engagement in live cells.

Imaging Techniques: To visualize the distribution of this compound in vitro or in vivo, molecular imaging strategies could be developed. This would likely involve synthesizing a modified version of the compound by attaching an imaging probe:

Fluorescent Tag: A fluorescent dye could be conjugated to this compound, allowing its uptake and subcellular localization to be monitored in cells using techniques like confocal fluorescence microscopy.

Radiolabel: Incorporation of a positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F) would create a radiotracer for Positron Emission Tomography (PET) imaging. This would enable non-invasive, whole-body visualization and quantification of the compound's distribution and target occupancy in preclinical animal models.

These advanced methodologies, while still largely in the conceptual stage for this specific compound, hold the promise of providing deeper insights into the spatiotemporal dynamics of this compound in biological systems.

Future Research Directions and Unresolved Questions in N Acetyl D Leucine Amide Research

Exploration of Novel Biological Targets for N-Acetyl-D-leucine Amide

While research has identified key transporters for N-acetyl-L-leucine, the specific molecular targets of this compound are unknown. Future research should prioritize the identification and characterization of its biological interactome. Drawing parallels from the known pharmacology of related compounds, several avenues warrant exploration:

Membrane Transporters: Studies have shown that both N-acetyl-L-leucine and N-acetyl-D-leucine are substrates for the monocarboxylate transporter 1 (MCT1). nih.gov A primary research goal should be to determine if this compound also interacts with MCT1 or other transporters from the Solute Carrier (SLC) family, such as organic anion transporters (OATs), which are known to transport N-acetyl-L-leucine. nih.govresearchgate.net Understanding its transport kinetics is fundamental to predicting its absorption, distribution, and cellular uptake.

Enzymatic Pathways: The metabolic fate of this compound is a critical unresolved question. Research on N-acetyl-DL-leucine suggests that the L-enantiomer undergoes deacetylation, while the D-enantiomer is metabolized more slowly. nih.gov Investigations should focus on identifying specific hydrolases or amidases that may act on this compound and determine its rate of conversion to N-acetyl-D-leucine or other metabolites.

Receptor and Ion Channel Modulation: Although the precise mechanism of action for N-acetyl-leucine is still under investigation, suggested targets include glycine (B1666218) and AMPA receptors, as well as effects on vestibular neurons. nih.govresearchgate.netnih.gov It is plausible that this compound could interact with these or other neuronal targets. Screening assays against a broad panel of receptors and ion channels could reveal unexpected pharmacological activity.

Intracellular Signaling: N-acetyl-L-leucine has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, and to improve mitochondrial bioenergetics. researchgate.net It is crucial to investigate whether the D-amide form can influence these or other fundamental cellular pathways, such as autophagy or cellular metabolism, which are often dysregulated in disease. nbinno.comnnpdf.org

The broader family of N-acyl amino acids, to which this compound belongs, encompasses a diverse range of signaling molecules with various biological roles. nih.govnih.govfrontiersin.org This context provides a strong rationale for exploring a wide array of potential targets for this understudied compound.

Development of Next-Generation Preclinical Models for this compound Investigation

To effectively study the biological effects of this compound, robust and relevant preclinical models are essential. Current research on related compounds has utilized various models that could be adapted and refined.

Cell-Based Assays: Initial screening can be performed using cell lines engineered to express specific transporters (e.g., MCT1, OAT1, OAT3) to confirm and characterize uptake. nih.gov Furthermore, patient-derived cells from neurological disorders like Niemann-Pick disease type C (NPC) or GM2 gangliosidoses, which have been used to test N-acetyl-L-leucine, could be employed to assess any potential effects of the D-amide on cellular phenotypes like lysosomal storage. researchgate.netnih.govbiorxiv.org

Animal Models: Mouse models of neurodegenerative diseases, such as those for Sandhoff disease, NPC, and traumatic brain injury, have been instrumental in demonstrating the therapeutic effects of N-acetyl-leucine. nih.govnnpdf.org Should initial cell-based studies indicate any biological activity for this compound, these established animal models would be the logical next step to evaluate its in vivo efficacy and pharmacokinetics.

Advanced Models: Future research could leverage more sophisticated models, such as brain organoids or microfluidic "organ-on-a-chip" systems that simulate the blood-brain barrier. These models could provide deeper insights into its neuro-pharmacological effects and its ability to access the central nervous system.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) with this compound Research

A systems-level understanding of the effects of this compound can be achieved by integrating various omics technologies. azolifesciences.comnih.gov This approach moves beyond a single-target focus to provide a holistic view of the compound's biological impact.

Metabolomics: This would be crucial for elucidating the metabolic fate of this compound. By tracking the compound and its metabolites in plasma, tissues, and cell cultures, researchers can build a comprehensive metabolic map. Studies on N-acetyl-leucine have already used metabolomics to show effects on glucose and glutamate (B1630785) metabolism, providing a template for such investigations. nnpdf.org

Proteomics: Quantitative proteomics could identify proteins that physically interact with the compound or whose expression levels change upon treatment. This could uncover novel transporters, enzymes, or downstream signaling proteins affected by this compound.

Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) in response to the compound can reveal which cellular pathways are modulated. For instance, this could confirm whether this compound influences genes related to lysosomal function or neuroinflammation, as has been suggested for the L-enantiomer. researchgate.netnih.gov

The integration of these datasets would provide a powerful, unbiased approach to generating new hypotheses about the mechanism of action and potential effects of this compound.

Addressing Challenges in Translational Research of this compound from Preclinical to Early Research Stages

Translating any preclinical findings for this compound into a potential therapeutic context would face significant hurdles, many of which are highlighted by research on its parent enantiomer, N-acetyl-D-leucine.

Pharmacokinetic Profile: Pharmacokinetic studies in mice have shown that when administered as a racemate, N-acetyl-D-leucine reaches a much higher plasma concentration and has greater total exposure (AUC) than N-acetyl-L-leucine. nih.gov This is attributed to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the L-form undergoing more rapid first-pass metabolism. nih.gov A key challenge will be to determine the specific pharmacokinetic profile of the D-amide form and understand how it is absorbed, distributed, metabolized, and excreted.

Enantiomeric Interference: The D-enantiomer of N-acetyl-leucine appears to be inactive and may even antagonize the effects of the active L-enantiomer. researchgate.net This raises a critical translational question: does this compound have any intrinsic activity, or could it interfere with the transport or efficacy of other therapeutic molecules, particularly other amino acid derivatives?

Target Engagement: A significant challenge is the lack of known biological targets. Without a clear target, it is difficult to develop assays to measure target engagement and establish a clear link between the compound's presence and a biological effect.

Overcoming these challenges will require rigorous pharmacokinetic and pharmacodynamic studies early in the research process.

Theoretical Advancements and Predictive Modeling for this compound Activity

Computational and theoretical modeling can accelerate the investigation of this compound by predicting its properties and interactions, thereby guiding experimental work. nih.govarxiv.org

Molecular Docking: Simulations could be used to model the interaction of this compound with the binding pockets of known transporters like MCT1. This could predict its binding affinity and preferred orientation compared to the L-enantiomer or the non-amidated forms.

Quantitative Structure-Activity Relationship (QSAR): As data becomes available for a series of related N-acyl amino acid amides, QSAR models could be developed to predict the biological activity of novel derivatives based on their chemical structure.

Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models could be constructed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. This would help in predicting its tissue distribution, including penetration of the blood-brain barrier, and in designing in vivo experiments.

Machine Learning: Neural network models, trained on data from molecular dynamics simulations, could predict biological activities and help distinguish between the effects of different stereoisomers. nih.gov

These predictive tools can help prioritize experiments and refine hypotheses, making the research process more efficient.

Understanding the Stereospecificity of this compound in Biological Systems

The most critical aspect of future research is to understand the stereospecificity of this compound. Biological systems are inherently chiral, and the spatial arrangement of atoms in a molecule can dramatically alter its pharmacological properties. Research on N-acetyl-leucine has consistently shown that the therapeutic effects are attributed to the L-enantiomer, while the D-enantiomer is inactive or even inhibitory. researchgate.netnih.govbiorxiv.org

Future studies must specifically address:

Transport Stereoselectivity: While both D- and L-enantiomers of N-acetyl-leucine are transported by MCT1, their kinetics differ. nih.gov It is essential to quantify the transport rates of this compound via MCT1 and other potential carriers to see if the D-configuration and the amide group confer a unique transport profile.

Metabolic Stereoselectivity: The D-enantiomer of N-acetyl-leucine is cleared more slowly than the L-enantiomer, likely due to resistance to deacetylation by metabolic enzymes. nih.gov Research must determine if enzymes responsible for amide hydrolysis exhibit similar stereoselectivity, which would dictate the half-life and metabolic pathway of this compound.

Pharmacodynamic Stereoselectivity: The key question is whether the D-amide has a distinct biological effect. As seen with N-acetyl-L-leucine's effect on TFEB activation, where the D-enantiomer was inactive, any screening of this compound must be compared directly with its L-counterpart to parse out stereospecific effects. researchgate.net

The table below summarizes the known kinetic parameters for the transport of N-acetyl-leucine enantiomers by MCT1, highlighting the type of data that is critically needed for this compound.

| Compound | Transporter | Km (mM) | IC50 (mM) |

| N-acetyl-L-leucine | MCT1 | 3.0 | 15 |

| N-acetyl-D-leucine | MCT1 | 1.0 | 11 |

| Data sourced from a 2021 study on transporter switching. nih.gov |

A thorough understanding of its stereospecific interactions is paramount to defining the role of this compound in pharmacology and biology.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and enantiomeric form of N-Acetyl-D-leucine amide in synthetic samples?

- Methodological Answer :

- Reversed-phase HPLC with a C16 amide column (e.g., 15 cm × 4.6 mm, 5 μm particle size) can resolve enantiomers and assess purity. Mobile phase optimization using computer-assisted screening (e.g., Plackett-Burman design) improves separation efficiency .

- Nuclear Magnetic Resonance (NMR) can confirm stereochemistry. Tailored 2D NMR experiments (e.g., NOESY) analyze amide group conformation, as demonstrated for N-acetyl-D-glucosamine derivatives .

- Mass Spectrometry (MS) coupled with ion clustering data (e.g., sodium/lithium ion binding studies) quantifies molecular weight and identifies impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves , lab coats, and eye protection to avoid skin/eye contact. Inspect gloves for integrity before use and discard contaminated gloves per local regulations .

- Work in a well-ventilated fume hood to prevent inhalation of dust/aerosols. Avoid open flames; decomposition may release toxic fumes (e.g., CO, NOx) .

- Store in sealed, labeled containers at room temperature in a dry environment. Monitor for degradation (e.g., discoloration) during long-term storage .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize racemization during acylation?

- Methodological Answer :

- Use low-temperature reaction conditions (0–5°C) and non-polar solvents (e.g., dichloromethane) to suppress base-catalyzed racemization.

- Incorporate coupling agents like EDC/NHS to activate carboxyl groups, reducing reaction time and side-product formation. This approach is analogous to peptide synthesis protocols for D-amino acid derivatives .

- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) at each synthetic step .

Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12). Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the amide bond) .

- Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions .

- For solid-state stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase transitions or decomposition .

Q. How can enzymatic assays be designed to study the hydrolysis kinetics of this compound using deacylases?

- Methodological Answer :

- Enzyme Selection : Use recombinant N-Acyl-D-amino-acid deacylase (EC 3.5.1.81), which specifically hydrolyzes D-enantiomers .

- Assay Setup : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) with 1 mM substrate. Monitor hydrolysis via UV-Vis spectroscopy (e.g., release of free D-leucine at 570 nm using ninhydrin) .

- Kinetic Analysis : Calculate and using Michaelis-Menten plots. Include controls with L-enantiomers to confirm stereospecificity .

Q. What structural analysis techniques resolve challenges in determining the higher-order structure (HOS) of proteins interacting with this compound?

- Methodological Answer :

- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Identify backbone amide interactions by tracking deuterium incorporation. Note limitations in detecting side-chain hydrogens .

- Nuclear Magnetic Resonance (NMR) : Assign chemical shifts to map binding sites. For large proteins (>50 kDa), use isotopic labeling (e.g., , ) to simplify spectra .

- Molecular Dynamics (MD) Simulations : Validate experimental data by modeling ligand-protein interactions, focusing on halogen bond formation (e.g., CFX motifs in amide derivatives) .

Data Contradictions and Validation

- Safety Data : While and classify this compound as non-hazardous, conflicting GHS classifications exist for structurally similar amides (e.g., N,N-diethylacetamide requires PPE for skin contact ). Researchers should default to stricter protocols until compound-specific toxicology data is available.